molecular formula C19H22FN5OS B2980430 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide CAS No. 1207015-06-2

2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide

Cat. No.: B2980430
CAS No.: 1207015-06-2
M. Wt: 387.48
InChI Key: HVJQNZGZVWZBPK-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a triazole ring, and a thiazole ring, making it a complex and multifunctional molecule. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction between a thioamide and a haloketone.

    Final Coupling: The final step involves coupling the triazole and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide
  • 2-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide
  • 2-(1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide imparts unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5OS/c1-4-5-6-11-21-18(26)17-12(2)22-19(27-17)16-13(3)25(24-23-16)15-9-7-14(20)8-10-15/h7-10H,4-6,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQNZGZVWZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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